5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine
Overview
Description
5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C9H10N2O. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The biochemical pathways affected by this compound include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially slowing tumor growth and progression .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could be beneficial for its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that this compound could have potential therapeutic effects in cancer treatment.
Biochemical Analysis
Biochemical Properties
5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, which can modulate its activity and function. For instance, it has been shown to interact with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions are crucial as they can influence cell proliferation, migration, and survival, making this compound a potential candidate for cancer therapy.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, this compound significantly reduces the migration and invasion abilities of cancer cells, which is vital for preventing metastasis. The influence of this compound on cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, further underscores its potential in modulating cellular functions and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of FGFRs, leading to the suppression of downstream signaling pathways that are essential for cell growth and survival . This inhibition is achieved through the binding of this compound to the ATP-binding site of the receptor, preventing its activation and subsequent phosphorylation of target proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and migration, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, some adverse effects, such as weight loss and mild hepatotoxicity, have been observed. These findings highlight the importance of optimizing the dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolic processes can influence the compound’s bioavailability and activity, as well as its potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect its localization and accumulation, which are critical for its biological activity. The compound’s ability to penetrate cell membranes and reach intracellular targets is essential for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It is predominantly localized in the cytoplasm, where it interacts with various signaling proteins and enzymes. This localization is crucial for its function as an inhibitor of FGFRs and other molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylpyridine with methoxy-substituted reagents in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are frequently employed.
Major Products
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrrolopyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
- 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Uniqueness
5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-5-10-7-3-4-8(12-2)11-9(6)7/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMULISRTALNYDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1N=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569681 | |
Record name | 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138469-76-8 | |
Record name | 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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